3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
CAS No.:
Cat. No.: VC15859574
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3O2 |
|---|---|
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
| Standard InChI | InChI=1S/C10H9F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6H,2-3H2,1H3 |
| Standard InChI Key | WNNCRHBQRFHBBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C1C(=O)CC(C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a dihydrobenzofuran system, where the benzene ring is fused to a tetrahydrofuran moiety. A ketone group at the 4-position and a trifluoromethyl (-CF) substituent at the 6-position introduce electronic and steric effects critical for its reactivity . The methyl group at the 3-position further modulates steric hindrance, influencing conformational stability.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
| SMILES | CC1=COC2=C1C(=O)CC(C2)C(F)(F)F |
| Molecular Formula | |
| Molecular Weight | 218.17 g/mol |
| InChI Key | WNNCRHBQRFHBBS-UHFFFAOYSA-N |
The SMILES string illustrates the bicyclic framework, with the ketone oxygen double-bonded to carbon 4 and the trifluoromethyl group attached to carbon 6 .
Synthesis and Manufacturing
Synthetic Pathways
Commercial suppliers like Ambeed list this compound under catalog number A539752, indicating availability for research use . Though detailed synthetic routes are proprietary, analogous benzofuran derivatives are typically synthesized via:
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Friedel-Crafts Acylation: Introducing the ketone group via electrophilic aromatic substitution.
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Cyclization Reactions: Using acid catalysts to form the tetrahydrofuran ring.
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Trifluoromethylation: Employing reagents like TMSCF or Umemoto’s reagent to install the -CF group .
The lack of public-domain procedural details underscores the compound’s status as a specialty chemical, likely produced in small batches for targeted applications.
Purification and Quality Control
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for ensuring purity. Suppliers emphasize batch-specific certificates of analysis (COA), though none are disclosed in the reviewed materials .
Applications in Research and Industry
Pharmaceutical Development
The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for drug discovery. Potential applications include:
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Antiviral Agents: Structural analogs of benzofuranones inhibit viral proteases .
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Antibiotics: The ketone moiety may chelate metal ions essential for bacterial enzymes .
Material Science
Fluorinated compounds often exhibit unique dielectric properties. While direct evidence is lacking, the -CF group’s electronegativity suggests utility in liquid crystals or polymer additives.
| Hazard Category | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap and water |
| Inhalation | Move to fresh air |
| Environmental Release | Prevent spillage |
Future Research Directions
Pharmacokinetic Studies
In vivo absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized. Radiolabeled variants ( or ) could elucidate biodistribution patterns.
Catalytic Applications
The electron-withdrawing -CF group may activate the ketone for asymmetric hydrogenation, a reaction pivotal in chiral synthesis.
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